N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylbenzamide
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Overview
Description
Scientific Research Applications
Mechanism of Thiadiazoles Formation
A study by Forlani et al. (2000) discusses the condensation reaction of thiobenzamide and N-substituted thioureas to form 1,2,4-thiadiazole derivatives. This process is significant for understanding the formation mechanisms of thiadiazoles, a class closely related to the queried compound, emphasizing the importance of thiadiazole structures in pharmaceuticals and chemical synthesis (Forlani, Lugli, Boga, Corradi, & Sgarabotto, 2000).
Antiproliferative and Antimicrobial Properties
Gür et al. (2020) explored Schiff bases derived from 1,3,4-thiadiazole compounds, showcasing their DNA protective abilities and antimicrobial activities. This research highlights the potential of thiadiazole derivatives in developing new therapeutic agents with specific focus on their interaction with biological targets (Gür, Yerlikaya, Şener, Özkınalı, Baloğlu, Gökce, Altunoglu, Demir, & Şener, 2020).
Photodynamic Therapy Applications
Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with thiadiazole derivatives, demonstrating high singlet oxygen quantum yields. Their work suggests the application of thiadiazole derivatives in photodynamic therapy for cancer treatment, indicating the relevance of thiadiazole structures in developing photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Metal-Catalyzed Reactions
The synthesis and characterization of compounds with thiadiazole and similar heterocyclic motifs are explored for their potential in metal-catalyzed C-H bond functionalization reactions. This application is crucial for developing complex molecules in a more efficient and selective manner, which could be extrapolated to the synthesis and functional study of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylbenzamide (Al Mamari, Al Awaimri, & Al Lawati, 2019).
Mechanism of Action
Target of Action
Similar compounds have been shown to behave asn-type dopants for n-channel Organic Thin Film Transistors (OTFTs) .
Mode of Action
It’s known that n-type dopants, like this compound, donate electrons to the conduction band of semiconductors, increasing the number of free charge carriers and thus enhancing conductivity .
Biochemical Pathways
The role of n-type dopants in otfts suggests that this compound could influence electron transport pathways in these devices .
Result of Action
As an n-type dopant, this compound likely increases the conductivity of n-channel otfts .
Action Environment
Factors such as temperature, humidity, and light exposure could potentially affect the performance of n-type dopants in otfts .
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-11-6-4-5-7-13(11)16(20)17-12-8-9-14-15(10-12)19(3)23(21,22)18(14)2/h4-10H,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQJERAVIIDCDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(S(=O)(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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